molecular formula C9H11ClFNO2 B8181467 (R)-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid hydrochloride

(R)-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid hydrochloride

Cat. No.: B8181467
M. Wt: 219.64 g/mol
InChI Key: ZDAVIVIMDXRQGP-DDWIOCJRSA-N
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Description

®-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of the fluorine atom and the chiral center adds to its uniqueness and potential utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-3-methylbenzaldehyde.

    Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, involving the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

    Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.

    Formation of Hydrochloride Salt: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

®-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a chiral building block in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme-substrate interactions and protein-ligand binding due to its chiral nature.

    Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid hydrochloride depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity towards the target, while the chiral center ensures the correct spatial orientation for effective interaction.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid hydrochloride: The enantiomer of the compound, which may have different biological activity.

    2-Amino-2-(2-fluoro-3-methylphenyl)propanoic acid: A similar compound with a propanoic acid group instead of an acetic acid group.

    2-Amino-2-(2-fluoro-3-methylphenyl)butanoic acid: Another similar compound with a butanoic acid group.

Uniqueness

®-2-Amino-2-(2-fluoro-3-methylphenyl)acetic acid hydrochloride is unique due to its specific chiral configuration and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these features makes it a valuable compound in various fields of research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-2-(2-fluoro-3-methylphenyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c1-5-3-2-4-6(7(5)10)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAVIVIMDXRQGP-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C(=O)O)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](C(=O)O)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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